molecular formula C14H16F3NO2S2 B2598731 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034368-06-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2598731
CAS No.: 2034368-06-2
M. Wt: 351.4
InChI Key: HEQPWEWTTOBMFG-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiophene ring and a trifluoropropane sulfonamide group, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The trifluoropropane sulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various functionalized derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The trifluoropropane sulfonamide group enhances the compound’s binding affinity and specificity . This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide stands out due to its unique combination of a benzothiophene ring and a trifluoropropane sulfonamide group. This combination enhances its binding affinity and specificity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2S2/c1-10(18-22(19,20)7-6-14(15,16)17)8-11-9-21-13-5-3-2-4-12(11)13/h2-5,9-10,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQPWEWTTOBMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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